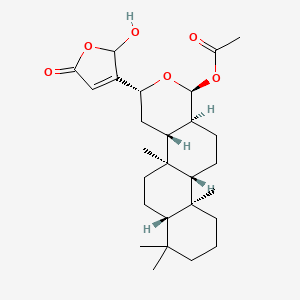

Petrosaspongiolide m

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H40O6 |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

[(1S,3R,4aR,4bS,6aS,10aS,10bS,12aS)-3-(2-hydroxy-5-oxo-2H-furan-3-yl)-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-1-yl] acetate |

InChI |

InChI=1S/C27H40O6/c1-15(28)31-24-16-7-8-21-26(4,12-9-20-25(2,3)10-6-11-27(20,21)5)18(16)14-19(32-24)17-13-22(29)33-23(17)30/h13,16,18-21,23-24,30H,6-12,14H2,1-5H3/t16-,18+,19+,20-,21-,23?,24+,26-,27-/m0/s1 |

InChI Key |

RVWQZLJUVIFAOY-GQLPRRODSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2CC[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3([C@@H]2C[C@@H](O1)C5=CC(=O)OC5O)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1C2CCC3C4(CCCC(C4CCC3(C2CC(O1)C5=CC(=O)OC5O)C)(C)C)C |

Synonyms |

petrosaspongiolide m |

Origin of Product |

United States |

Origin and Isolation Studies of Petrosaspongiolide M

Discovery and Initial Reports of Petrosaspongiolides

The discovery of a series of related sesterterpenes, including Petrosaspongiolide M, was first reported in the late 1990s. nih.govacs.orgacs.org A study published in 1998 detailed the isolation of five new bioactive sesterterpenes, named this compound, N, O, P, and R. nih.govacs.org These compounds were identified as potent and selective inhibitors of the enzyme phospholipase A2 (PLA2). nih.govacs.orgacs.org The initial research highlighted the potential of these marine-derived compounds for further investigation. nih.govacs.org

Identification and Characterization of Source Organisms

Marine sponges are recognized as a prolific source of novel and biologically active secondary metabolites. mdpi.comsemanticscholar.org These organisms have yielded a diverse array of chemical structures, including terpenoids, alkaloids, and peptides, many of which exhibit significant pharmacological properties such as anti-inflammatory, antimicrobial, and cytotoxic activities. mdpi.comsemanticscholar.org Sesterterpenes, a class of C25 terpenoids to which this compound belongs, are commonly found in marine sponges, particularly those of the order Dictyoceratida. acs.orgacs.org

This compound was specifically isolated from the marine sponge Petrosaspongia nigra. nih.govacs.orgacs.org The sponge specimens that led to this discovery were collected off the coast of New Caledonia. acs.org This particular species of sponge has proven to be a rich source of these sesterterpenes, as researchers have isolated a number of related compounds, known as petrosaspongiolides A-L, from it as well. acs.org

General Methodologies for Isolation and Purification

The isolation of this compound from the crude extract of Petrosaspongia nigra involves a multi-step process utilizing various chromatographic techniques. masterorganicchemistry.comijrpr.com While the specific details can vary, the general workflow begins with the extraction of the sponge material using organic solvents to yield a crude extract. ijrpr.com

This crude extract, a complex mixture of numerous compounds, is then subjected to a series of purification steps. masterorganicchemistry.com Chromatography is the primary method used for separation. ijrpr.com Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for the fine separation and purification of the individual compounds from the mixture. cem.com Through these chromatographic methods, researchers were able to isolate and purify this compound, allowing for its structural elucidation using spectroscopic techniques like 1D and 2D NMR and mass spectrometry. nih.govacs.orgacs.org

Data Tables

Table 1: Isolated Petrosaspongiolides from Petrosaspongia nigra

| Compound | Molecular Formula |

| This compound | C27H38O7 |

| Petrosaspongiolide N | C25H36O6 |

| Petrosaspongiolide O | C25H36O5 |

| Petrosaspongiolide P | C25H34O5 |

| Petrosaspongiolide R | C25H36O5 |

Chemical Synthesis and Derivatization of Petrosaspongiolide M

Strategies for Total Synthesis of Petrosaspongiolides

The total synthesis of petrosaspongiolides, a family of marine natural products, presents a significant challenge due to their complex molecular architecture. pitt.edu These compounds share a sesterterpene or norsesterterpene fused ring structure, which is a key contributor to their anti-inflammatory properties. pitt.edu The synthesis of these molecules is crucial for confirming their structure, enabling the preparation of analogues for structure-activity relationship (SAR) studies, and providing a scalable source for these promising compounds. pitt.edu

The synthesis of petrosaspongiolides and related compounds often involves several key chemical reactions. C-H functionalization is a significant strategy, allowing for the selective modification of the pyridine (B92270) ring, which is crucial for creating analogues with potentially enhanced biological activity. smolecule.comchemrxiv.org This late-stage functionalization provides a more efficient and versatile route to these complex molecules. smolecule.com

Other important transformations include intramolecular reactions, such as the Minisci reaction, which facilitates the formation of carbon-carbon bonds to construct the intricate ring systems. smolecule.comchemrxiv.org Hydrolysis and esterification are also key steps in converting precursors into the final active forms of petrosaspongiolide derivatives. smolecule.com Additionally, a microwave-mediated [2+2+2] cyclotrimerization reaction has been explored for the formation of substituted pyridine ring structures found in some members of this natural product family. pitt.edu

A central challenge in the synthesis of petrosaspongiolides is the construction of their characteristic tetracyclic core. One successful strategy involves an intramolecular hydrogen atom transfer (HAT)-initiated Minisci reaction. chemrxiv.orgfigshare.comfu-berlin.de This method has been effectively used to assemble the core structure of related compounds like spongidine A and D. chemrxiv.orgfigshare.comfu-berlin.de Another approach utilizes selective aromatization of an aniline (B41778) moiety followed by N-alkylation to build the complex tetracyclic framework. pitt.edu The development of these and other innovative cyclization strategies is pivotal for the efficient synthesis of this class of natural products.

The stereochemistry of petrosaspongiolides is critical for their biological activity. Therefore, developing enantioselective synthetic routes is of high importance. The first enantioselective synthesis of a related compound, petrosaspongiolide R, was achieved starting from naturally occurring (−)-sclareol. ingentaconnect.comtandfonline.com This hemisynthetic approach established the absolute configuration of the target molecule. tandfonline.com The synthesis of other marine sesterterpenolides, such as luffolide, has also been accomplished enantioselectively, further demonstrating the progress in controlling stereochemistry during the synthesis of these complex natural products. acs.org The enantiospecific interactions of these compounds with their biological targets, such as phospholipase A2, underscore the necessity of stereocontrolled synthesis. researchgate.net

The synthesis of petrosaspongiolides is fraught with challenges, including the construction of the complex, fused ring systems and the installation of various functional groups with correct stereochemistry. pitt.edu One of the major hurdles has been the efficient formation of the tetracyclic pyridine-containing ring structure present in some family members like petrosaspongiolide L. pitt.edu Issues with installing multiple alkyne groups as precursors for cyclotrimerization reactions have been a significant obstacle. pitt.edu

However, considerable advancements have been made. The development of late-stage C-H functionalization techniques offers a more flexible and efficient way to synthesize these molecules and their analogues. smolecule.com Furthermore, the use of microwave-assisted synthesis has been shown to improve reaction rates and yields. smolecule.com The successful total syntheses of several related spongidines and petrosaspongiolide L methyl ester highlight the progress in overcoming the synthetic challenges. chemrxiv.orgfu-berlin.de

Hemisynthesis Approaches and Precursor Utilization

Hemisynthesis, which utilizes a readily available natural product as a starting material, has been a valuable strategy in the synthesis of petrosaspongiolides. A notable example is the first enantioselective synthesis of petrosaspongiolide R, which commenced from the naturally abundant (−)-sclareol. ingentaconnect.comtandfonline.comnih.gov This approach not only provides a more efficient route to the final product but also helps in establishing the absolute stereochemistry of the target molecule. tandfonline.comresearchgate.net The key to this strategy is the conversion of the precursor into a key intermediate, such as an aldehyde, which can then be elaborated into the final complex structure through a series of chemical transformations. tandfonline.com

Synthesis of Analogues and Derivatives of Petrosaspongiolide M

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationship and for developing new therapeutic agents. researchgate.netnih.gov By systematically modifying the parent compound, researchers can identify the structural features essential for its biological activity. researchgate.net

One approach involves replacing the complex sesterterpene moiety with simpler aromatic or benzothiophene (B83047) rings, which can lead to compounds that are easier to synthesize while retaining or even improving biological activity. researchgate.netnih.gov In fact, a benzothiophene-containing analogue was found to be a bioequivalent alternative to the natural terpenoid system of this compound. researchgate.netnih.gov Another strategy focuses on modifying the γ-hydroxybutenolide scaffold, a key functional group for the bioactivity of many of these compounds. nih.govacs.org These synthetic efforts have led to the discovery of new proteasome inhibitors and modulators of inflammatory pathways. researchgate.netacs.org

Design Principles for Structural Modification

The structural modification of this compound is guided by several key principles aimed at enhancing its biological activity, selectivity, and drug-like properties. A primary focus has been the γ-hydroxybutenolide ring, which is crucial for its interaction with biological targets. nih.govpitt.edu

Key design strategies include:

Preservation of the γ-Hydroxybutenolide Scaffold: This moiety is considered essential for the bioactivity of this compound, particularly its ability to inhibit phospholipase A2 (PLA2) and the proteasome. nih.govnih.gov The hemiacetal function at the C-25 position within this ring is believed to form a covalent imine bond (Schiff base) with lysine (B10760008) residues in the active sites of target enzymes. nih.govresearchgate.net

Modification of the Terpene Moiety: To simplify the complex structure and explore the structure-activity relationship (SAR), the sesterterpene portion of the molecule has been a target for significant modification. nih.govresearchgate.net Researchers have replaced the terpene system with various aromatic and heterocyclic rings to create more synthetically accessible analogues. nih.gov

Introduction of Aromatic Systems: A notable strategy involves replacing the terpene moiety with aromatic systems. nih.gov For instance, the introduction of a benzothiophene ring resulted in a synthetic analogue that was bioequivalent to the natural this compound in terms of proteasome inhibition. researchgate.netnih.gov

Late-Stage Functionalization: Advanced synthetic techniques like late-stage C-H functionalization have been employed to create diverse analogues. smolecule.com This allows for the selective modification of the molecular scaffold at a later stage of the synthesis, providing a more efficient route to a variety of derivatives. smolecule.comchemrxiv.org

Minor modifications to the natural structure, such as acetylation at various positions (C21, C24, C25) or deacetylation, have generally led to a decrease in bioactivity, highlighting the sensitive nature of the SAR for this class of compounds. nih.govresearchgate.net

Synthetic Routes to Bioactive Analogues

The synthesis of bioactive analogues of this compound has been pursued through various routes, often focusing on creating simplified yet potent derivatives. These synthetic efforts have been instrumental in elucidating the structural requirements for its anti-inflammatory and proteasome-inhibitory effects.

One prominent approach involves the development of a library of compounds based on the densely functionalized γ-hydroxybutenolide scaffold. nih.govacs.org This strategy aims to expand structural diversity while simplifying the challenging synthetic aspects of the parent compound. nih.gov The synthesized products are then screened for their ability to inhibit enzymes like PLA2 and modulate the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govacs.org This has led to the discovery of promising inhibitors of prostanoid production. nih.gov

Another key synthetic strategy has been the replacement of the terpene moiety with various aromatic systems while retaining the crucial γ-hydroxybutenolide ring. nih.gov This has yielded synthetic analogues with significant proteasome inhibitory activity. nih.govnih.gov For example, an analogue featuring a benzothiophene ring was found to be a bioequivalent alternative to the natural product's terpenoid system. researchgate.netnih.gov

The total synthesis of related compounds, such as Petrosaspongiolide L methyl ester, has also provided valuable insights. chemrxiv.orgfu-berlin.denih.gov These syntheses often employ advanced methodologies like intramolecular hydrogen atom transfer-initiated Minisci reactions to construct the core tetracyclic structures. chemrxiv.orgfu-berlin.denih.gov Such complex syntheses, sometimes utilizing microwave-assisted techniques, pave the way for creating a wider range of analogues for pharmacological evaluation. pitt.edusmolecule.com

The table below summarizes some of the key analogues and their reported activities.

| Compound/Analogue | Modification | Key Finding |

| This compound | Natural Product | Potent inhibitor of human synovial PLA2 and bee venom PLA2. nih.govnih.gov Inhibits caspase-like and chymotrypsin-like activity of the proteasome. nih.gov |

| Petrosaspongiolide N | Acetylation at C21 and C24 | Weakened bioactivity compared to this compound. nih.govresearchgate.net |

| Acetyl-petrosaspongiolide M | Acetylation at C25 | Weakened bioactivity. nih.govresearchgate.net |

| Petrosaspongiolide P | Deacetylation at C24 | Weakened bioactivity. nih.govresearchgate.net |

| Benzothiophene Analogue | Replacement of terpene moiety with a benzothiophene ring | Bioequivalent alternative to the terpenoid system of this compound in proteasome inhibition. researchgate.netnih.gov |

| γ-Hydroxybutenolide library member (4e) | Simplified scaffold | Promising inhibitor of prostanoid production through selective modulation of mPGES-1 expression. nih.gov |

Biosynthetic Investigations of Petrosaspongiolides

Proposed Biosynthetic Pathways of Sesterterpenoids

Sesterterpenoids, a class of C25 terpenes, are characterized by their diverse and often complex carbocyclic skeletons. rsc.org Their biosynthesis is believed to originate from a single linear precursor, geranylfarnesyl pyrophosphate (GFPP). rsc.org The construction of the varied sesterterpenoid scaffolds from this linear chain is a testament to the remarkable catalytic prowess of enzymes known as terpene synthases or cyclases.

The formation of the core structure of petrosaspongiolides, which belong to the cheilanthane sesterterpene family, is hypothesized to proceed through a series of intricate, enzyme-mediated cyclization and rearrangement reactions. researchgate.net This process begins with the ionization of GFPP, generating a geranylfarnesyl carbocation. This reactive intermediate is then guided by the terpene synthase through a specific folding pattern that dictates a cascade of intramolecular cyclizations.

For many complex polycyclic terpenoids, the cyclization cascade can be followed by a series of hydride and alkyl shifts, known as Wagner-Meerwein rearrangements. These shifts effectively rearrange the carbon skeleton, leading to the formation of thermodynamically stable ring systems. rsc.org In the case of petrosaspongiolide M, this enzymatic choreography is proposed to assemble its characteristic fused ring structure. While the precise sequence of bond formations and rearrangements for this compound is yet to be definitively elucidated, it is believed to follow these fundamental principles of terpenoid biosynthesis, resulting in the specific stereochemistry of the cheilantane skeleton. researchgate.net

Identification of Biosynthetic Precursors

The biosynthesis of all terpenoids, including this compound, begins with two fundamental five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are themselves products of primary metabolism, generated through either the mevalonate (B85504) (MVA) pathway, typically active in the cytoplasm of eukaryotes and archaea, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.

A series of head-to-tail condensation reactions, catalyzed by prenyltransferase enzymes, sequentially adds IPP units to a growing chain initiated by DMAPP. For sesterterpenoids, this process involves the condensation of four molecules of IPP with one molecule of DMAPP to yield the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP). rsc.org This molecule is the direct substrate for the terpene cyclases that initiate the formation of the complex cyclic structures characteristic of the petrosaspongiolide family.

Interestingly, while petrosaspongiolides are isolated from the marine sponge Petrosaspongia nigra, it is a widely held hypothesis that many marine invertebrate secondary metabolites are actually produced by symbiotic microorganisms, such as bacteria or fungi, that reside within the host's tissues. rsc.orgmdpi.com This suggests that the true biosynthetic origin of this compound may lie within a microbial symbiont, which would possess the specific enzymatic machinery required for its production.

| Precursor Molecule | Carbon Number | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | C5 | Universal isoprene (B109036) building block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Initiator unit for terpene synthesis |

| Geranylfarnesyl Pyrophosphate (GFPP) | C25 | Direct linear precursor for sesterterpenoids |

Enzymatic Transformations in Natural Production

The journey from the linear precursor GFPP to the final structure of this compound involves a series of sophisticated enzymatic transformations. The initial and most critical step is the cyclization of GFPP, catalyzed by a specific sesterterpene synthase, which forms the foundational cheilantane carbon skeleton. researchgate.net

Following the creation of this core structure, the molecule undergoes several post-modification reactions, often referred to as "tailoring" steps. These reactions are catalyzed by a host of enzymes that add functional groups, thereby increasing the structural and functional diversity of the final products. For this compound, the most significant of these transformations is the formation of the biologically crucial γ-hydroxybutenolide moiety. pitt.edumdpi.com

This functional group is believed to arise from the oxidation of a precursor, such as a furan (B31954) ring, which is a common feature in related marine terpenoids. This oxidative transformation is likely carried out by cytochrome P450 monooxygenases, a versatile class of enzymes renowned for their role in the late-stage oxidation of natural products. The resulting γ-hydroxybutenolide ring exists in equilibrium with a hemiacetal form at the C-25 position, a feature critical for its potent biological activity as a phospholipase A2 inhibitor. mdpi.comresearchgate.net The precise enzymes involved and the exact sequence of these oxidative events in the biosynthesis of this compound remain an active area of scientific investigation.

Biological Activities and Mechanistic Studies of Petrosaspongiolide M

Anti-inflammatory Activities

Petrosaspongiolide M, a marine sesterterpene isolated from the sponge Petrosaspongia nigra, has demonstrated significant anti-inflammatory properties. psu.eduresearchgate.net Its primary mechanism of action is the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. psu.edupitt.edu This inhibition curtails the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. psu.edu

Phospholipase A2 (PLA2) Inhibition

This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, which are heavily implicated in inflammatory processes. psu.edunih.govnih.gov Its inhibitory action is selective and involves a complex molecular mechanism that ultimately leads to the inactivation of the enzyme. psu.eduresearchgate.net

This compound exhibits potent inhibitory activity against specific subtypes of secretory PLA2 (sPLA2). psu.edubioinformation.net It is a notable inhibitor of human synovial PLA2 (Group IIA) and bee venom PLA2 (Group III). psu.edunih.govacs.org In comparative studies, this compound was found to be more potent than the well-known PLA2 inhibitor manoalide (B158911) against bee venom PLA2. psu.eduacs.org Its potency against human synovial PLA2 is comparable to that of manoalide. psu.edunih.gov However, it shows little to no effect on Group I PLA2 enzymes, such as those from Naja naja venom and porcine pancreas. psu.edunih.govacs.org

The inhibitory concentrations (IC50) of this compound against different sPLA2 subtypes highlight its specific activity. For instance, the IC50 value for human synovial sPLA2-IIA is 1.6 µM, and for bee venom PLA2, it is 0.6 µM. nih.govacs.orgresearchgate.net

A key feature of this compound's activity is its selectivity for secretory PLA2 (sPLA2) over cytosolic PLA2 (cPLA2). psu.edunih.govresearchgate.net While it potently inhibits sPLA2, it has no significant inhibitory effect on cPLA2. psu.edu This selectivity is a significant characteristic, as it suggests a more targeted anti-inflammatory action with potentially fewer side effects compared to non-selective inhibitors.

| PLA2 Isoform | Source | IC50 (µM) | Reference |

|---|---|---|---|

| Human Synovial sPLA2 (Group IIA) | Human | 1.6 | nih.govacs.orgresearchgate.net |

| Bee Venom sPLA2 (Group III) | Bee Venom | 0.6 | nih.govacs.orgresearchgate.net |

| Naja naja Venom sPLA2 (Group I) | Cobra Venom | No effect | psu.edunih.govacs.org |

| Porcine Pancreatic sPLA2 (Group I) | Porcine Pancreas | No effect | psu.edunih.govacs.org |

| Cytosolic PLA2 (cPLA2) | - | No inhibitory effects | psu.edu |

The inhibition of sPLA2 by this compound is not a simple competitive binding event but rather a complex process involving covalent modification and irreversible inactivation of the enzyme. psu.edubioinformation.netnih.govacs.orgnih.gov

The molecular mechanism of PLA2 inactivation by this compound involves a covalent modification of the enzyme. researchgate.netbioinformation.netnih.gov This occurs through the formation of a Schiff base. researchgate.netnih.gov The γ-hydroxybutenolide ring of this compound contains a hemiacetal function, which acts as a masked aldehyde. researchgate.netnih.gov This aldehyde reacts with a primary amino group on the PLA2 enzyme. nih.gov

Mass spectrometry and molecular modeling studies have shown that the primary site of this covalent attachment on bee venom PLA2 is the α-amino terminal group of the Ile-1 residue. nih.gov A 1:1 adduct between the inhibitor and the enzyme is the predominant product, although a 2:1 adduct has been observed as a minor component, with the second reaction site being the ε-amino group of the Lys-85 residue. nih.gov The formation of this covalent bond is a key step in the inactivation of the enzyme. pitt.edunih.gov

The covalent modification of PLA2 by this compound leads to the irreversible inhibition of the enzyme. psu.edubioinformation.netnih.govacs.orgunina.it Kinetic analyses have demonstrated that the inhibition is time-dependent and not reversible by dilution, which is characteristic of irreversible inhibitors. psu.edu The formation of the stable covalent adduct, specifically the Schiff base, effectively and permanently blocks the enzyme's catalytic activity. psu.edupitt.eduacs.orgnih.govnih.gov This irreversible inactivation is a hallmark of potent PLA2 inhibitors like manoalide and is a critical aspect of this compound's anti-inflammatory efficacy. psu.eduunina.it

Molecular Mechanisms of PLA2 Inactivation

Conformational Changes in PLA2 Induced by Binding

The interaction of this compound with phospholipase A2 (PLA2), a critical enzyme in the inflammatory process, induces significant conformational changes in the enzyme's structure. Studies on a related compound, petrosaspongiolide R, have provided insights into these structural alterations. Analysis using limited proteolysis and mass spectrometry has shown that the binding of these compounds to bee venom PLA2 results in structural changes at both the N-terminal and C-terminal domains. researchgate.net This leads to a more compact conformational arrangement of the enzyme. researchgate.net This alteration in the three-dimensional structure of PLA2 is crucial to the inhibitory effect of this compound.

Furthermore, the binding of this compound can occur at two distinct sites on the human group IIA secretory phospholipase A2 (sPLA2-IIA). nih.gov One interaction involves the active site of the enzyme, driven by van der Waals and electrostatic forces. nih.gov The other is a covalent modification at a site near the enzyme-membrane interfacial binding surface. nih.gov It has been proposed that these two binding events cannot happen simultaneously on a single PLA2 molecule, suggesting they contribute to inhibition independently. nih.gov An intriguing possibility is that this compound can interact with two separate PLA2 molecules, one covalently and the other at the active site, leading to the formation of supramolecular complexes. nih.gov

Identification of Specific Amino Acid Residues Involved (e.g., Lys67)

Detailed mechanistic studies have identified specific amino acid residues of PLA2 that are crucial for the interaction with this compound. The amphiphilic nature of this compound, a γ-hydroxybutenolide marine terpenoid, allows it to selectively react with the Lys67 residue of human sPLA2-IIA. nih.gov This residue is situated near the interfacial binding surface of the enzyme. nih.gov The reaction results in the covalent modification of the enzyme through the formation of an imine bond. nih.gov

In studies with bee venom PLA2, mass spectrometry and molecular modeling have revealed that the primary covalent binding site for this compound is the α-amino terminal group of the Ile-1 residue. nih.gov This reaction involves the formation of a Schiff base between an amino group of the enzyme and the hemiacetal function of the γ-hydroxybutenolide ring of this compound. nih.gov While the main product is a 1:1 adduct of the inhibitor and the enzyme, a minor 2:1 adduct has also been observed, with the second reaction site identified as the ε-amino group of the Lys-85 residue. nih.gov

Modulation of Inflammatory Mediators and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating a wide array of inflammatory mediators and signaling pathways.

This compound has been shown to significantly reduce the production of eicosanoids, which are potent lipid mediators of inflammation. In a mouse air pouch model of inflammation, this marine metabolite dose-dependently decreased the levels of Prostaglandin (B15479496) E2 (PGE2) and Leukotriene B4 (LTB4) in the inflammatory exudate. psu.edu This effect was also observed in a model of chronic inflammation, where it inhibited LTB4 levels in the serum and PGE2 levels in paw homogenates. psu.edu The reduction in eicosanoid production is a direct consequence of the inhibition of PLA2, which limits the availability of the precursor molecule, arachidonic acid. psu.edunih.gov

The synthesis of eicosanoids is dependent on the cyclooxygenase (COX) and lipoxygenase (LO) pathways. creative-proteomics.com this compound's primary mechanism is the inhibition of secretory PLA2, which in turn reduces the substrate available for both COX and 5-LO enzymes. psu.edu This leads to a diminished production of prostaglandins and leukotrienes. psu.edu Importantly, this compound itself is not a direct inhibitor of COX and is only a weak inhibitor of 5-LO, highlighting that its effect on these pathways is upstream, at the level of arachidonic acid release. psu.edu

Beyond its effects on eicosanoids, this compound also potently inhibits the production of other key inflammatory mediators. It has been demonstrated to reduce the production of nitrite (B80452) and Tumor Necrosis Factor-alpha (TNF-α) in a mouse air pouch model injected with zymosan. nih.govresearchgate.net This inhibition was also observed in mouse peritoneal macrophages stimulated with zymosan. nih.gov The reduction in these inflammatory mediators is linked to a decrease in the expression of inducible nitric oxide synthase (iNOS) and TNF-α. nih.gov The ability of this compound to inhibit TNF-α levels is a significant aspect of its anti-inflammatory profile. psu.edu

The transcriptional regulation of many pro-inflammatory proteins, including iNOS, COX-2, and TNF-α, is controlled by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov this compound has been identified as a potent inhibitor of the NF-κB signaling pathway. nih.govmdpi.com At a concentration of 1 µM, it significantly decreases the binding of NF-κB to DNA in zymosan-stimulated mouse peritoneal macrophages. nih.gov Further investigation has revealed that this compound interferes with a critical step in NF-κB activation: the phosphorylation of IκBα. nih.gov By inhibiting this phosphorylation, it prevents the degradation of IκBα, which in turn keeps NF-κB in an inactive state in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Modulation of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Expression

This compound demonstrates significant anti-inflammatory effects by modulating the production of key inflammatory mediators. nih.govcapes.gov.br Research has shown its ability to reduce the levels of prostaglandin E2 (PGE2) in inflamed tissues during both acute and chronic inflammation. nih.govpsu.edu This reduction is linked to the compound's inhibitory action on enzymes within the arachidonic acid cascade.

Specifically, this compound acts as a potent inhibitor of secretory phospholipase A2 (sPLA2), the enzyme responsible for releasing arachidonic acid, the precursor for prostanoid synthesis. nih.govpsu.edu By limiting the availability of this substrate, it curtails the entire downstream pathway. Furthermore, this compound has been observed to decrease the expression of cyclo-oxygenase-2 (COX-2), a critical enzyme that converts arachidonic acid into prostaglandin H2, the direct precursor for PGE2. nih.gov The inhibition of PGE2 production is also associated with the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway, which is a key regulator of the expression of pro-inflammatory proteins like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov While direct modulation of microsomal prostaglandin E synthase-1 (mPGES-1) itself is a subject of ongoing investigation, the compound's documented ability to inhibit upstream effectors like sPLA2 and COX-2 effectively leads to a decrease in PGE2 levels, a primary product of mPGES-1 activity. psu.edunih.gov

Anticancer and Cytotoxic Activities

This compound exhibits notable anticancer and cytotoxic effects, which are primarily attributed to its ability to interfere with fundamental cellular processes such as protein degradation and programmed cell death. ontosight.ainih.gov

Inhibition of Proteasome Machinery

A key mechanism underlying the anticancer activity of this compound is its function as a proteasome inhibitor. nih.govresearchgate.netresearchgate.net The proteasome is a critical cellular complex responsible for degrading unwanted or damaged proteins, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. researchgate.net this compound has been shown to inhibit both the chymotrypsin-like and caspase-like proteolytic activities of the proteasome in cell-based assays. mdpi.comrsc.orgunina.it

| Proteasome Activity | IC₅₀ Value (μM) | Reference |

|---|---|---|

| Chymotrypsin-like | 0.64 | mdpi.comunina.it |

| Caspase-like | 0.85 | mdpi.comunina.it |

| Trypsin-like | >1 | unina.it |

Further investigations have revealed that this compound specifically targets the immunoproteasome, a variant of the proteasome that is predominantly expressed in hematopoietic cells and plays a crucial role in immune responses and managing oxidative stress. nih.govunina.itnih.gov The compound exerts its inhibitory effect by binding to the active sites located in the inner core of the immunoproteasome. nih.govresearchgate.netresearchgate.netmdpi.com In human monocytic U937 cells, treatment with this compound led to a significant depression of the 26S chymotrypsin-like activity and all components of the immunoproteasome. unina.it This targeted inhibition of the immunoproteasome highlights its potential as a modulator of immune-related cellular pathways. unicam.it

The interaction between this compound and the proteasome machinery involves a covalent binding mechanism. nih.govresearchgate.net Mass spectrometry and molecular docking studies have shown that this compound can form a covalent bond with a specific lysine (B10760008) residue. nih.govresearchgate.netresearchgate.netnih.gov This lysine is located at the interface where the proteasome's core particle interacts with the 11S activator particle, an essential regulatory complex. nih.govresearchgate.netresearchgate.netnih.gov This covalent modification is a key aspect of its mechanism for disrupting proteasome function.

Autophagy Impairment and Cross-talk with Proteasome System

In addition to inhibiting the proteasome, this compound also impairs autophagy, another major cellular degradation pathway. nih.govresearchgate.netunicam.it Autophagy is a process where cells degrade and recycle their own components, and its dysregulation is implicated in cancer. This compound has been shown to inhibit autophagy in human macrophage U937 cells by downregulating the levels of Beclin-1, a key protein in the initiation of autophagy. mdpi.commdpi.commdpi.comnih.gov

The compound's effects create a cross-talk between the proteasome and autophagy systems. researchgate.netunicam.it Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins. mdpi.comnih.govresearchgate.net Simultaneously, its impairment of autophagy is evidenced by the accumulation of proteins like LC3-II and p62. unina.it The p62 protein, in particular, serves as a link between the two pathways, as it recognizes and shuttles ubiquitinated proteins to the autophagosome for degradation. researchgate.netunicam.it The dual inhibition of both the immunoproteasome and autophagy by this compound suggests a comprehensive modulation of intracellular proteolysis. nih.govresearchgate.netunicam.it

| Marker | Effect | Cell Line | Reference |

|---|---|---|---|

| Beclin-1 | Downregulation | U937 | mdpi.commdpi.commdpi.com |

| LC3-II | Accumulation | U937 | unina.it |

| p62 | Accumulation | U937 | unina.it |

Apoptosis Modulation

The cytotoxic effects of this compound are ultimately mediated through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net The inhibition of the proteasome machinery is a direct trigger for pro-apoptotic events. researchgate.net This inhibition leads to the buildup of key regulatory proteins, including the tumor suppressor protein p53, which can initiate apoptosis. researchgate.netmdpi.comnih.govresearchgate.net A clear correlation has been observed between the accumulation of polyubiquitinated proteins and the number of apoptotic cells following treatment with this compound in human monocytic U937 cells. unina.it

Furthermore, proteasome inhibition prevents the degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the activation of the pro-survival NF-κB pathway, thereby promoting a pro-apoptotic state. nih.govunina.it Studies have also suggested that this compound can induce apoptosis by activating caspase-8 and caspase-9 dependent pathways. mdpi.comunina.it

In Vitro Cytotoxicity Profiles Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines, showing varied levels of activity. Research has particularly noted its effects on human bronchopulmonary non-small-cell lung carcinoma and breast cancer cell lines like MCF-7. mdpi.comresearchgate.net

Derivatives of petrosaspongiolides have been tested against a bronchopulmonary tumor model (NSCLC-N6) in immunosuppressed rats, where some analogues showed in vivo tumor proliferation inhibition. mdpi.com Specifically, petrosaspongiolides A and B were reported as the least cytotoxic in vitro, with IC50 values of 28 and 32.2 μM, respectively. mdpi.com

In studies involving the MCF-7 breast cancer cell line, this compound's activity has been investigated, often in the context of its mechanism of action. researchgate.net Research has explored its ability to induce cellular changes such as the production of hydrogen peroxide, mitochondrial dysfunction, and alterations in nuclear morphology in MCF-7 cells. researchgate.net While specific IC50 values for this compound against MCF-7 are part of ongoing research, related compounds have shown significant cytotoxicity. For instance, other marine-derived compounds have exhibited IC50 values in the micromolar range against MCF-7 cells. core.ac.ukmdpi.commdpi.comtjnpr.org

The cytotoxic potential of this compound is linked to its ability to inhibit the proteasome, a key cellular machinery for protein degradation. researchgate.netnih.gov This inhibition is a proposed mechanism for its anti-cancer effects. researchgate.netnih.gov

| Compound/Derivative | Cell Line | Activity (IC50) |

|---|---|---|

| Petrosaspongiolide A | NSCLC-N6 (in vivo) | Inhibited tumoral proliferation at 20 mg/Kg |

| Petrosaspongiolide A | (in vitro) | 28 μM |

| Petrosaspongiolide B | (in vitro) | 32.2 μM |

Other Reported Biological Activities

Beyond its anticancer potential, this compound is recognized for its potent anti-inflammatory properties. nih.govvliz.beresearchgate.net This activity is primarily attributed to its ability to inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory cascade. nih.govmdpi.com this compound has been shown to inhibit bee venom PLA2 with an IC50 of 0.6 μM and human synovial PLA2 with an IC50 of 1.6 μM. mdpi.com

Additionally, some related marine compounds have been reported to possess antimicrobial properties. vliz.be For example, certain luffarin derivatives have shown activity against Staphylococcus aureus and Micrococcus sp.. mdpi.com While direct antimicrobial data for this compound is not extensively detailed in the provided context, the broader family of marine-derived terpenoids it belongs to is known for such activities. vliz.bemdpi.com

| Compound Family/Derivative | Organism | Activity |

|---|---|---|

| Luffarins C–F, K, L | Staphylococcus aureus, Micrococcus sp. | Active |

| Luffarins A, M | Micrococcus sp. | Mildly active |

Structure Activity Relationship Sar of Petrosaspongiolide M and Its Analogues

Critical Role of the γ-Hydroxybutenolide Moiety in Activity

The γ-hydroxybutenolide ring is a key pharmacophore in petrosaspongiolide M and related marine natural products, essential for their potent inhibitory activity against sPLA2. pitt.edunih.gov This moiety is directly involved in the covalent modification of the enzyme. nih.govresearchgate.net The mechanism involves the hydrolysis of the γ-hydroxybutenolide ring to unmask an aldehyde function at the C-25 position. nih.govresearchgate.net This aldehyde then reacts with a primary amino group of a lysine (B10760008) residue within the enzyme's binding pocket, forming a Schiff base (imine). researchgate.netmdpi.com This covalent bond formation leads to the irreversible inhibition of the enzyme. nih.govresearchgate.net

The importance of this functional group is highlighted by the fact that its modification or absence significantly diminishes or abolishes the inhibitory potency. For instance, the acetylation of the hydroxyl group in 25-acetyl-petrosaspongiolide M results in a much milder, non-covalent inhibitor. nih.gov However, this acetylated analogue can be catalytically deacetylated by the target enzyme, bvPLA2, to regenerate the highly active this compound, acting as a suicide inhibitor. nih.gov This underscores the necessity of the free hydroxyl group for the covalent interaction.

Comparative studies with other marine sesterterpenoids like manoalide (B158911) and luffolide, which also contain the γ-hydroxybutenolide moiety, further confirm its critical role in sPLA2 inhibition. pitt.edukjs.org.pk The presence of this scaffold is a common feature among the most potent sPLA2 inhibitors isolated from marine sponges. pitt.edukjs.org.pk

Influence of the Tetracyclic Sesterterpene Core Structure

The tetracyclic sesterterpene core of this compound plays a significant role in its biological activity, primarily by facilitating favorable interactions within the hydrophobic binding pocket of phospholipase A2 (PLA2). pitt.edu This large, lipophilic core structure is responsible for the initial non-covalent binding and proper orientation of the inhibitor within the enzyme's active site. pitt.edumdpi.com The van der Waals and electrostatic interactions between the sesterterpene skeleton and the enzyme are crucial for the subsequent covalent reaction of the γ-hydroxybutenolide moiety. mdpi.comnih.gov

Variations in the core structure among different petrosaspongiolide analogues lead to differences in their inhibitory profiles. For example, the unique tetracyclic pyridine (B92270) ring structure of petrosaspongiolide L, which more closely resembles the spongidines, results in different biological activities compared to this compound. pitt.edu This highlights that while the γ-hydroxybutenolide is essential for the mechanism of action, the tetracyclic core is a key determinant of the inhibitor's potency and selectivity.

Impact of Side Chain and Functional Group Variations on Potency and Selectivity

The potency and selectivity of this compound analogues are significantly influenced by variations in their side chains and functional groups. pitt.edusmolecule.com These modifications can affect both the non-covalent interactions with the enzyme and the reactivity of the crucial γ-hydroxybutenolide moiety.

In synthetic analogues of this compound, replacing the sesterterpene moiety with other chemical groups has been explored to simplify the structure and improve pharmacological properties. acs.orgresearchgate.net For example, the introduction of a benzothiophene (B83047) ring at the C4 position of the butenolide ring in some synthetic analogues resulted in potent inhibitory activity against the proteasome, indicating that different side chains can direct the molecule to other biological targets. rsc.org

Furthermore, the acetylation of the hydroxyl group at C-25 in this compound to form 25-acetyl-petrosaspongiolide M drastically reduces its inhibitory potency, transforming it from a strong covalent inhibitor to a mild non-covalent one. nih.gov This demonstrates the critical role of even small functional group modifications. The differences in side chain composition between petrosaspongiolide P and its analogues, such as spongidine A and spongidine D, are also thought to contribute to their distinct biological profiles. smolecule.com

| Compound | Key Structural Variation | Effect on Activity | Reference |

|---|---|---|---|

| This compound | Baseline γ-hydroxybutenolide and tetracyclic sesterterpene core | Potent covalent inhibitor of sPLA2 | pitt.eduresearchgate.net |

| 25-Acetyl-petrosaspongiolide M | Acetylation of the C-25 hydroxyl group | Reduced potency, acts as a mild non-covalent inhibitor | nih.gov |

| Petrosaspongiolide L | Tetracyclic pyridine ring structure | Different biological activity profile, cytotoxic | pitt.edu |

| Synthetic Analogue with Benzothiophene | Replacement of sesterterpene with benzothiophene | Potent proteasome inhibitor | rsc.org |

Stereochemical Considerations in Biological Efficacy

Stereochemistry plays a crucial role in the biological efficacy of this compound and its analogues. The specific three-dimensional arrangement of atoms in the molecule is critical for its interaction with the enzyme's active site, which is also chiral.

The absolute stereochemistry of the γ-hydroxybutenolide moiety and the tetracyclic sesterterpene core influences the inhibitor's ability to bind correctly and efficiently to the target enzyme. researchgate.net Studies on related natural products, such as cacospongionolide B, have shown that enantiomers can have significantly different biological activities. For example, the synthetic enantiomer of cacospongionolide B exhibited only half the PLA2 inhibitory activity of the natural compound. researchgate.net This suggests that the enzyme has a stereospecific preference for binding.

For other natural product inhibitors, maintaining the correct absolute stereochemistry has been shown to be integral to their inhibitory potency. rsc.org While specific studies detailing the stereochemical requirements for this compound are limited in the provided search results, the principles of stereospecificity in enzyme-inhibitor interactions are well-established. It is highly likely that the natural stereoconfiguration of this compound is optimal for its potent and selective inhibition of sPLA2. Any alterations to the stereocenters within the molecule would be expected to impact its biological activity, potentially by disrupting the precise orientation required for both non-covalent binding and the subsequent covalent modification of the enzyme.

Comparative SAR Studies with Related Marine Sesterterpenoids (e.g., Manoalide, Spongidines)

Comparative structure-activity relationship (SAR) studies of this compound with other marine sesterterpenoids, such as manoalide and the spongidines, provide valuable insights into the key structural features required for phospholipase A2 (sPLA2) inhibition.

This compound vs. Manoalide: Both this compound and manoalide are potent sPLA2 inhibitors that share the crucial γ-hydroxybutenolide moiety. pitt.edumdpi.com This functional group is responsible for the covalent inactivation of the enzyme in both compounds. pitt.edubioinformation.net However, their potencies and selectivities differ, which can be attributed to their distinct hydrophobic tails. This compound possesses a complex tetracyclic sesterterpene core, while manoalide has a simpler monocyclic structure. pitt.edumdpi.com Under certain experimental conditions, this compound has been shown to be more potent than manoalide against bee venom PLA2 (group III) and similarly potent against human synovial PLA2 (group II). researchgate.netmdpi.comnih.gov This suggests that the more elaborate tetracyclic structure of this compound may allow for more extensive or specific interactions with the enzyme's hydrophobic binding site. pitt.edu

This compound vs. Spongidines: The spongidines are structurally related to some petrosaspongiolides, particularly petrosaspongiolide L, as they share a pyridine or pyridinium (B92312) ring within their tetracyclic structure. pitt.edumdpi.com However, a key difference is that the spongidines lack the γ-hydroxybutenolide functionality that is characteristic of this compound. pitt.edu Consequently, the spongidines are generally less potent sPLA2 inhibitors. pitt.edu Despite their lower potency, their varied chemical makeup and selectivity for different PLA2 groups make them valuable for designing novel inhibitors. pitt.edu The comparison highlights that while the tetracyclic core contributes to binding and selectivity, the γ-hydroxybutenolide is the primary determinant of high inhibitory potency through covalent modification. pitt.edu

| Compound | Core Structure | Key Functional Group for Inhibition | Relative Potency | Reference |

|---|---|---|---|---|

| This compound | Tetracyclic Sesterterpene | γ-Hydroxybutenolide | High (covalent inhibitor) | pitt.eduresearchgate.net |

| Manoalide | Monocyclic Sesterterpene | γ-Hydroxybutenolide | High (covalent inhibitor), but can be less potent than this compound against certain PLA2s | pitt.eduresearchgate.netmdpi.com |

| Spongidines | Tetracyclic (with Pyridine/Pyridinium) | Lacks γ-Hydroxybutenolide | Mild/Moderate (non-covalent inhibitor) | pitt.edumdpi.com |

Pre Clinical Pharmacological Characterization

In Vitro Pharmacological Profiling in Cell-Based and Enzyme Assays

Petrosaspongiolide M has demonstrated a complex and multi-faceted pharmacological profile in a variety of in vitro assays. A primary mechanism of its anti-inflammatory action is the inhibition of phospholipase A2 (PLA2) enzymes. researchgate.net It is a selective inhibitor of secretory PLA2 (sPLA2) over cytosolic PLA2 (cPLA2). psu.edu Specifically, it shows potent, irreversible inhibition of human synovial sPLA2 (Group II) and bee venom sPLA2 (Group III), with potency for the human enzyme being comparable to or slightly greater than the well-known inhibitor, manoalide (B158911). researchgate.netpsu.edu However, it does not affect Group I PLA2 enzymes, such as those from Naja naja (cobra venom) or porcine pancreas. psu.edu

Beyond its direct action on PLA2, this compound influences key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (nitrite), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.govvliz.be This is achieved, in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.govvliz.bemdpi.comnih.gov Studies on synthetic analogs of this compound have further revealed that compounds based on its γ-hydroxybutenolide scaffold can inhibit PGE2 production by downregulating microsomal prostaglandin E synthase-1 (mPGES-1), without affecting cyclooxygenase-2 (COX-2) expression. e-century.usnih.gov

More recent research has identified this compound as a novel inhibitor of the proteasome, particularly the immunoproteasome, which is heavily involved in immune responses. researchgate.net It is also reported to inhibit autophagy in human histiocytic lymphoma U937 cells by reducing the levels of Beclin1, a key protein in the autophagic process. mdpi.com This dual inhibition of the proteasome and autophagy makes it a molecule of interest for its potential effects on intracellular protein breakdown. mdpi.com

Table 1: In Vitro Activity of this compound

| Target/Assay | Effect | Cell/Enzyme System | Citation |

| Secretory Phospholipase A2 (sPLA2) | Inhibition (Selective for Group II & III) | Human Synovial PLA2, Bee Venom PLA2 | researchgate.netpsu.edu |

| Cytosolic Phospholipase A2 (cPLA2) | No significant inhibition | Not specified | psu.edu |

| Prostaglandin E2 (PGE2) Production | Inhibition | Not specified | nih.govvliz.be |

| Nitrite (B80452) Production | Inhibition | Not specified | nih.govvliz.be |

| TNF-α Production | Inhibition | Not specified | nih.govvliz.be |

| NF-κB Signaling | Inhibition of DNA binding | Mouse Peritoneal Macrophages | nih.govmdpi.comnih.gov |

| Proteasome | Inhibition (Immunoproteasome) | U937 cells | researchgate.netmdpi.com |

| Autophagy | Inhibition (downregulation of Beclin1) | U937 cells | mdpi.com |

In Vivo Efficacy Studies in Established Animal Models

The anti-inflammatory efficacy of this compound has been validated in several preclinical models of acute inflammation. researchgate.netmdpi.com In the carrageenan-induced paw edema model in mice, oral administration of this compound resulted in a significant, dose-dependent reduction in paw swelling. psu.edu Its efficacy at a dose of 20 mg/kg was comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. psu.edu

In the zymosan-injected mouse air pouch model, a system used to study localized inflammation and mediator production, this compound dose-dependently decreased the levels of PGE2, leukotriene B4 (LTB4), and TNF-α in the inflammatory exudate. psu.edumdpi.com While highly effective at inhibiting these inflammatory mediators, it had a less pronounced effect on the migration of inflammatory cells into the pouch. psu.edu Further studies in the zymosan-injected rat air pouch model confirmed its in vivo inhibition of sPLA2 activity within the exudate, following both local and intraperitoneal administration. psu.edu

The cytotoxic activities of this compound, particularly its roles as an inhibitor of the proteasome and autophagy, suggest its potential as an anticancer agent. researchgate.netmdpi.com It has been shown to exert inhibitory effects on human histiocytic lymphoma (U937) cells, where it downregulates Beclin1 and causes an accumulation of ubiquitinated proteins and the tumor suppressor p53. mdpi.com Furthermore, synthetic analogs based on the this compound scaffold have been developed and tested. acs.org Specifically, certain aminobenzothiazole derivatives demonstrated antitumoral properties against A549 human lung cancer cell lines. acs.org

General Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Direct and comprehensive ADME studies on this compound are limited in the public domain. However, preclinical efficacy studies provide some insight into its bioavailability. The compound has been shown to be effective following oral administration in mice, as seen in the carrageenan-induced paw edema model, indicating at least partial absorption from the gastrointestinal tract. psu.edu It has also been administered intraperitoneally in rats, where it successfully inhibited sPLA2 activity in the air pouch model. psu.edu

Mass spectrometry and computational biology studies have explored its mechanism of interaction with sPLA2-IIA at a molecular level. acsmedchem.org These investigations suggest that the amphiphilic nature of this compound allows it to be extracted from phospholipid micelles to react with the enzyme at the membrane interface, which could be a factor in its distribution and local availability. acsmedchem.org While detailed pharmacokinetic parameters are not available, the demonstrated in vivo efficacy via oral and intraperitoneal routes points to its potential for systemic activity. psu.edu

Biomarker Identification and Translational Research in Pre-clinical Settings

Preclinical studies have identified several key biomarkers that are modulated by this compound, which could be valuable for translational research. The most prominent of these are the inflammatory mediators whose production it inhibits.

Eicosanoids and Cytokines: The consistent, dose-dependent reduction of PGE2, LTB4, and TNF-α in vivo serves as a robust set of pharmacodynamic biomarkers for the anti-inflammatory activity of this compound. psu.edumdpi.comnih.gov

sPLA2 Activity: Direct measurement of sPLA2 activity in biological fluids, such as the exudate in the rat air pouch model, has been used to confirm target engagement in vivo. psu.edu

NF-κB Pathway: As a key upstream regulator of inflammatory gene expression, the inhibition of NF-κB activation represents a critical translational target. nih.govmdpi.comnih.gov

Proteasome and Autophagy Markers: For its potential application in oncology, the modulation of the proteasome and autophagy pathways offers additional biomarkers. The accumulation of ubiquitinated proteins, changes in p53 levels, and the downregulation of Beclin1 could be monitored to assess its cytotoxic activity. mdpi.com

These findings suggest that this compound has a wide therapeutic potential in inflammatory conditions and possibly in cancer, with a well-defined set of biomarkers available to guide future clinical development. nih.gov

Analytical Methodologies for Petrosaspongiolide M Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive determination of Petrosaspongiolide M's molecular architecture is accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These methods provide detailed information about the carbon skeleton, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the connectivity and spatial arrangement of atoms within this compound.

1D NMR: ¹H NMR spectra reveal the chemical environment and number of different types of protons, while ¹³C NMR spectra provide information on all the unique carbon atoms in the molecule.

The collective data from these experiments allow for the unambiguous assignment of all proton and carbon signals, leading to the final structural determination.

Interactive Table 1: Representative NMR Data for Structural Elucidation

| Experiment Type | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identifies distinct proton environments and their neighboring protons. |

| ¹³C NMR | Chemical shift of unique carbon atoms. | Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| COSY | Correlation between J-coupled protons. | Establishes proton-proton connectivity within spin systems. |

| HSQC | Correlation between protons and their directly attached carbons. | Assigns protons to their corresponding carbon atoms. |

| HMBC | Correlation between protons and carbons over 2-3 bonds. | Connects molecular fragments to build the carbon skeleton. |

| NOESY/ROESY | Correlation between protons that are close in space. | Provides insights into the relative stereochemistry and 3D conformation. |

Mass Spectrometry (MS) provides the elemental composition and molecular weight of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can determine the molecular formula of this compound with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule. nih.gov The resulting fragmentation pattern offers valuable clues about the structure of the molecule by revealing how it breaks apart, which helps to confirm the connectivity of different substructures determined by NMR. researchgate.netnih.gov

Chromatographic Methods for Purification and Analytical Quantification

This compound is isolated from the marine sponge Petrosaspongia nigra as part of a complex mixture of other natural products. researchgate.net Chromatographic techniques are essential for its separation and purification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of natural products like this compound. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating medium-polarity compounds. waters.com In this method, the crude extract from the sponge is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. nih.govox.ac.uk

By gradually increasing the concentration of the organic solvent (gradient elution), compounds are separated based on their hydrophobicity. ox.ac.uk Less polar compounds like this compound are retained longer on the column and elute later, allowing for their separation from more polar impurities. The elution is monitored by a detector, commonly a UV detector, to identify and collect the fractions containing the pure compound. waters.com

Interactive Table 2: Typical HPLC Parameters for Purification

| Parameter | Description | Example for this compound Purification |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size) |

| Mobile Phase | The solvent that carries the sample through the column. | A: Water, B: Acetonitrile or Methanol |

| Elution Mode | The method of changing the mobile phase composition. | Gradient elution (e.g., 50% B to 100% B over 30 minutes) |

| Flow Rate | The speed at which the mobile phase moves through the column. | ~4 mL/min for a semi-preparative column |

| Detection | The method used to visualize the separated compounds. | UV detection at specific wavelengths (e.g., 220 nm) |

Molecular Modeling and Computational Approaches in Mechanistic and SAR Studies

To understand how this compound exerts its biological effects, researchers employ computational techniques. These in silico methods provide insights into the interactions between the compound and its biological targets, guiding further research into its mechanism of action and the development of new analogs through Structure-Activity Relationship (SAR) studies. nih.govnih.gov

Molecular Docking is a computational method used to predict the preferred binding orientation of a small molecule (ligand), such as this compound, to its macromolecular target, typically a protein. biointerfaceresearch.comfrontiersin.org In studies of this compound, molecular docking has been used to investigate its interaction with the immunoproteasome. nih.gov The method fits the 3D structure of this compound into the active site of the target protein, calculating a "docking score" that estimates the binding affinity. This helps identify key amino acid residues involved in the interaction. nih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time. After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. nih.gov These simulations provide a dynamic view of the interaction, confirming whether the binding pose is maintained and revealing how the protein structure might adapt to the ligand's presence.

These computational studies are vital for SAR, as they provide a rational basis for designing new derivatives of this compound. semanticscholar.org By understanding which parts of the molecule are crucial for binding to its target, scientists can make targeted chemical modifications to improve potency or selectivity.

Interactive Table 3: Computational Approaches in this compound Research

| Technique | Purpose | Application in this compound Research |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | To identify the binding site of this compound in the immunoproteasome and predict key interactions. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time. | To assess the stability of the predicted binding pose and analyze the dynamics of the interaction. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Relates the chemical structure of a compound to its biological activity. | Utilizes insights from docking and MD to guide the synthesis of new analogs with potentially improved activity. nih.govsemanticscholar.org |

Future Research Directions and Therapeutic Potential Pre Clinical Focus

Further Elucidation of Molecular Targets and Signaling Pathways

Petrosaspongiolide M is primarily recognized as a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, particularly groups II and III. nih.govnih.gov This inhibition is a key mechanism behind its anti-inflammatory properties. psu.eduresearchgate.net The compound covalently binds to sPLA2, leading to irreversible inactivation. acs.orgnih.gov Specifically, mass spectrometry and molecular modeling studies have revealed that the hemiacetal function of the γ-hydroxybutenolide ring in this compound reacts with the α-amino terminal group of the Ile-1 residue of bee venom PLA2, forming a Schiff base. nih.gov A secondary, minor reaction site has been identified at the ε-amino group of the Lys-85 residue. nih.gov

Beyond its well-documented effects on sPLA2, research indicates that this compound influences other critical signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), leukotriene B4 (LTB4), and tumor necrosis factor-alpha (TNF-α). psu.edunih.gov This is significant as these molecules are downstream products of the arachidonic acid cascade, which is initiated by PLA2 activity. psu.edu Furthermore, this compound has been found to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses, which may contribute to its broad anti-inflammatory effects. nih.govsemanticscholar.org

More recent investigations have unveiled that this compound also acts as a proteasome inhibitor. researchgate.netnih.gov It has been shown to inhibit the chymotrypsin-like and caspase-like activities of the proteasome in human macrophage-derived cell lines. nih.gov Additionally, it has demonstrated an ability to downregulate Beclin1, a key protein in the autophagy process, in human histiocytic lymphoma cells. mdpi.com This dual inhibition of the proteasome and autophagy presents an intriguing avenue for its potential application in cancer therapy. mdpi.comnih.gov

Table 1: Known Molecular Targets and Affected Signaling Pathways of this compound

| Molecular Target | Affected Signaling Pathway | Key Findings | References |

| Secretory Phospholipase A2 (sPLA2) | Arachidonic Acid Cascade | Irreversibly inhibits sPLA2 Groups II and III, reducing the production of eicosanoids. | acs.orgnih.govnih.gov |

| NF-κB | NF-κB Signaling | Inhibits NF-κB activation, a key regulator of inflammation. | nih.govsemanticscholar.org |

| Proteasome | Ubiquitin-Proteasome System | Inhibits chymotrypsin-like and caspase-like activities. | researchgate.netnih.gov |

| Beclin1 | Autophagy | Downregulates Beclin1, suggesting an inhibitory effect on autophagy. | mdpi.com |

Rational Design and Optimization of Analogues for Enhanced Specificity and Potency

The unique chemical structure of this compound, particularly its γ-hydroxybutenolide pharmacophore, has served as a scaffold for the rational design of new anti-inflammatory agents. nih.govontosight.ai The goal of these efforts is to develop analogues with improved specificity for target enzymes and enhanced potency. researchgate.net

Researchers have synthesized and evaluated various analogues of this compound to understand the structure-activity relationships. researchgate.net For instance, the modification of the terpenoid backbone and the γ-hydroxybutenolide ring has been explored. researchgate.net One study found that replacing the terpenoid system with a benzothiophene (B83047) ring resulted in a compound with bioequivalent activity as a proteasome inhibitor. researchgate.net This demonstrates the potential to simplify the complex natural product structure while retaining or even improving its biological activity.

Computational methods, such as molecular modeling and docking studies, have been instrumental in guiding the design of these analogues. nih.govunina.it These techniques provide insights into the binding interactions between the inhibitor and its target, allowing for the strategic modification of the molecule to optimize these interactions. nih.gov The development of a 3D model of the this compound-PLA2 adduct has been particularly useful in this regard. nih.gov

Development of Advanced Delivery Systems for Pre-clinical Applications

A significant hurdle in the pre-clinical and potential clinical development of marine natural products like this compound is their often-limited bioavailability and potential for off-target effects. The development of advanced delivery systems is crucial to overcome these challenges. While specific research on delivery systems for this compound is not extensively documented, general strategies for marine-derived compounds are applicable.

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a promising approach to enhance the therapeutic index of potent compounds. These systems can improve solubility, protect the drug from degradation, and facilitate targeted delivery to disease sites, thereby reducing systemic toxicity. For instance, the use of chitosan, a marine-derived polysaccharide, in nanoparticle formulations has shown potential for delivering anticancer drugs. frontiersin.org

Further research is needed to develop specific formulations for this compound that can be effectively used in pre-clinical models to validate its therapeutic potential.

Exploration of New Therapeutic Indications in Pre-clinical Disease Models

The established anti-inflammatory and enzyme-inhibiting properties of this compound suggest its potential application in a variety of diseases. Pre-clinical studies have begun to explore these possibilities.

Its potent anti-inflammatory effects have been demonstrated in models of both acute and chronic inflammation. psu.edunih.gov For example, it has shown efficacy in reducing carrageenan-induced paw edema and zymosan-induced inflammation in mice. nih.gov Furthermore, it has demonstrated positive effects in a rat model of adjuvant arthritis. nih.gov These findings support its potential as a treatment for inflammatory disorders such as rheumatoid arthritis. researchgate.netresearchgate.net

The discovery of its proteasome and autophagy inhibitory activities has opened up new avenues for its investigation as an anticancer agent. nih.govmdpi.com The proteasome is a validated target in cancer therapy, and the dual inhibition of both the proteasome and autophagy could be a powerful strategy to induce cancer cell death. nih.gov Pre-clinical studies in relevant cancer models are warranted to explore this potential.

Interestingly, this compound has also been shown to reduce morphine withdrawal in an in vitro model using guinea pig ileum, suggesting a potential role in managing opiate withdrawal symptoms. nih.gov This effect is thought to be mediated by its inhibition of extracellular type II PLA2. nih.gov

Table 2: Investigated Pre-clinical Applications of this compound

| Therapeutic Area | Pre-clinical Model | Key Findings | References |

| Inflammation | Carrageenan-induced paw edema (mouse) | Reduced edema. | nih.gov |

| Zymosan-injected air pouch (mouse) | Reduced levels of PGE2, LTB4, and TNF-α. | nih.gov | |

| Adjuvant arthritis (rat) | Reduced inflammatory response. | nih.gov | |

| Opiate Withdrawal | Guinea pig isolated ileum | Reduced morphine withdrawal contracture. | nih.gov |

| Cancer | Human histiocytic lymphoma cells (in vitro) | Inhibits proteasome and downregulates Beclin1. | nih.govmdpi.com |

Challenges and Opportunities in the Development of Marine Natural Product-Derived Therapeutics

The development of marine natural products like this compound into therapeutic agents is fraught with challenges, but also presents significant opportunities.

Challenges:

Supply: The isolation of sufficient quantities of bioactive compounds from their natural marine sources is often a major bottleneck. researchgate.netkoreascience.kr The low abundance of these compounds in the source organisms makes large-scale harvesting unsustainable and economically unviable. frontiersin.orgnih.gov

Structural Complexity: The intricate chemical structures of many marine natural products make their total synthesis or semi-synthesis a complex and often costly endeavor. nih.govtandfonline.com

Pharmacological Properties: Issues such as poor solubility, low bioavailability, and potential toxicity can hinder the translation of potent in vitro activity to in vivo efficacy. nih.gov

Opportunities:

Novel Mechanisms of Action: Marine natural products often possess unique chemical scaffolds and mechanisms of action that are distinct from terrestrial natural products and synthetic compounds. researchgate.net This provides opportunities to address novel therapeutic targets and overcome drug resistance.

Biotechnological Advances: Advances in microbial fermentation, aquaculture, and synthetic biology offer potential solutions to the supply problem. researchgate.nettandfonline.com The identification of the biosynthetic gene clusters responsible for producing these compounds could enable their production in more easily culturable host organisms. researchgate.net

Technological Innovations: Modern techniques in extraction, isolation, and structure elucidation, coupled with computational and artificial intelligence approaches, are accelerating the discovery and development of new marine-derived drug candidates. frontiersin.orgnih.govtandfonline.com

Q & A

Q. What are the primary biochemical mechanisms of action for Petrosaspongiolide M in cancer models?

this compound inhibits the ubiquitin-proteasome system by forming a covalent bond with the Lys-67 residue of sPLA2-IIA, disrupting NF-kappa B-mediated inflammatory pathways critical in cancer progression . To validate this, researchers should employ in vitro enzyme inhibition assays (e.g., fluorogenic proteasome activity assays) and confirm binding via X-ray crystallography or molecular docking simulations. Pair these with Western blotting to assess downstream NF-kappa B pathway proteins (e.g., IκBα degradation).

Q. Which experimental models are most suitable for studying this compound’s anticancer activity?

Prioritize in vitro models like human A549 NSCLC cells (IC50 ~0.2–2.0 µM) and P-388 murine leukemia cells . For in vivo studies, immunosuppressed rat models (e.g., NSCLC-N6 xenografts) at doses of 20 mg/kg have shown tumor suppression without significant toxicity. Ensure rigorous controls, including vehicle-treated cohorts and protease inhibitor benchmarks (e.g., bortezomib), to contextualize efficacy .

Q. How should researchers standardize dose-response assays for this compound?

Use serial dilutions (e.g., 0.1–10 µM) in triplicate, with 72-hour incubation periods for cell viability assays (MTT or resazurin). Include positive controls (e.g., doxorubicin) and validate results via clonogenic assays to distinguish cytostatic vs. cytotoxic effects. Statistical analysis should account for non-linear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response models) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across cell lines be resolved?

Discrepancies may arise from cell-specific proteasome subunit expression or differential metabolic activation. Address this by:

Q. What methodologies are recommended to investigate this compound’s anti-inflammatory synergy with chemotherapeutics?

Design combinatorial studies using sub-therapeutic doses of this compound (e.g., 0.5 µM) and agents like paclitaxel. Assess synergy via Chou-Talalay’s combination index (CompuSyn software). Monitor inflammatory cytokines (IL-6, TNF-α) via ELISA and validate NF-kappa B pathway modulation through luciferase reporter assays .

Q. How can researchers address reproducibility challenges in in vivo efficacy studies?

- Standardize animal models: Use age-/weight-matched immunocompromised rodents, consistent tumor inoculation sites, and blinded treatment administration.

- Quantify plasma drug levels via HPLC to confirm bioavailability.

- Include translational endpoints (e.g., histopathology for tumor necrosis, proteasome activity in tissue lysates) .

Data Analysis & Interpretation

Q. What statistical frameworks are critical for analyzing this compound’s dose-dependent effects?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For proteomics data, use false discovery rate (FDR) correction. Survival analyses (Kaplan-Meier curves) require log-rank tests. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .

Q. How should researchers validate off-target effects of this compound?

Employ chemoproteomics (e.g., activity-based protein profiling) to identify non-sPLA2-IIA targets. Combine with CRISPR-Cas9 knockout models of suspected off-target genes (e.g., PSMB5 for proteasome subunits) to confirm mechanistic specificity .

Experimental Design Considerations

Q. What controls are essential in this compound’s mechanism-of-action studies?

Q. How to optimize in vitro assays for this compound’s instability or solubility issues?

Pre-solubilize in DMSO (stock concentrations ≤10 mM), and dilute in culture media to final DMSO ≤0.1%. Verify stability via LC-MS at 0, 24, and 48 hours. For long-term studies, use fresh drug preparations or stabilize with cyclodextrin-based carriers .

Tables: Key Experimental Parameters

Retrosynthesis Analysis